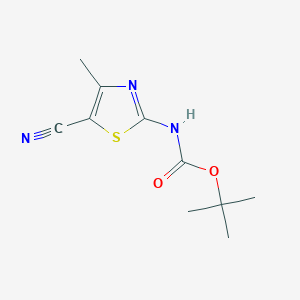
tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate, or TBTC, is an organic compound of nitrogen, carbon, and sulfur. It is a tertiary amine, meaning it contains three carbon-to-nitrogen bonds. TBTC has a wide range of applications in both scientific research and industrial production. It has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in the analysis of biological samples. TBTC has also been used as an insecticide, herbicide, and fungicide.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Tert-butyl carbamate derivatives, including compounds structurally related to tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate, have been synthesized and characterized, providing insights into their molecular conformations and interactions. For instance, studies have highlighted the synthesis of carbamate derivatives and their structural elucidation using X-ray diffraction, revealing an interplay of hydrogen bonds forming three-dimensional architectures. This research contributes to understanding the structural basis and potential applications of these compounds in material science and pharmaceuticals (Das et al., 2016).
Luminescence and Organic Electronics
Carbazole-based carbamate compounds have shown promising applications in organic electronics due to their luminescent properties. Research into donor-acceptor-donor compounds containing carbazole donors and various acceptors has led to the development of organic luminophores with tunable photoluminescence, potentially useful in organic light-emitting diodes (OLEDs). These findings open avenues for the use of carbamate derivatives in the fabrication of high-performance organic electronic devices (Rybakiewicz et al., 2020).
Mécanisme D'action
Target of Action
Tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate is a complex organic compound that has been synthesized for its potential biological activity . These natural products have shown anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Mode of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors, aiding in the development of new useful derivatives . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the compound’s potential as a precursor to biologically active natural products , it can be inferred that it may affect similar pathways as these products. For instance, Indiacen A and Indiacen B, which are derived from similar compounds, are known to influence various biochemical pathways related to inflammation, pain perception, and cancer cell proliferation .
Result of Action
Similar compounds have shown cytotoxic activity against several human carcinoma cell lines. This suggests that the compound may have similar effects, potentially leading to cell death in certain types of cancer cells.
Action Environment
It’s worth noting that the synthesis and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-6-7(5-11)16-8(12-6)13-9(14)15-10(2,3)4/h1-4H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBJYBZATRIJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)
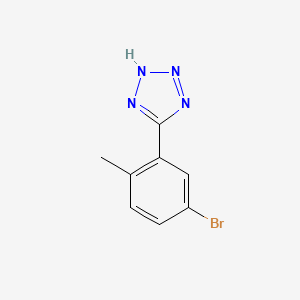
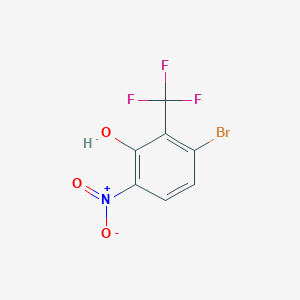
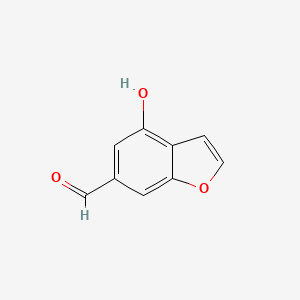
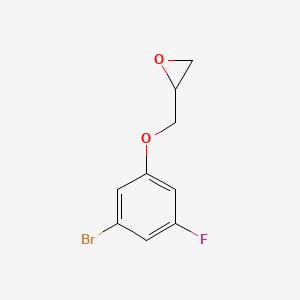
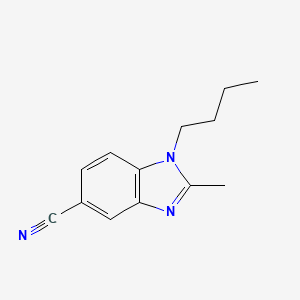


![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
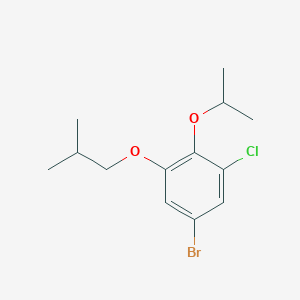

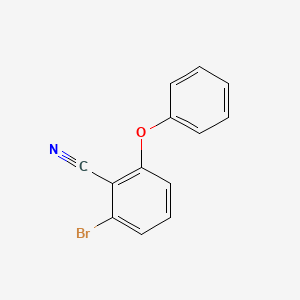
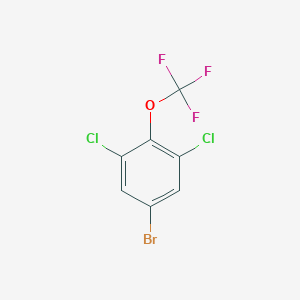
![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)